molecular formula C22H20ClN3O4 B2728422 3-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide CAS No. 921996-20-5

3-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide

Cat. No. B2728422
M. Wt: 425.87
InChI Key: NRUCGWZHJKXJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H20ClN3O4 and its molecular weight is 425.87. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Compounds similar to the one have been investigated for their antitumor properties. For instance, a study detailed the synthesis and chemistry of imidazotetrazines, which demonstrated curative activity against L-1210 and P388 leukemia, suggesting potential as a prodrug modification for anticancer therapy (Stevens et al., 1984).

Antimicrobial Agents

A variety of compounds with structural similarities to the specified molecule have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, novel antimicrobial agents involving clubbed quinazolinone and 4-thiazolidinone moieties have shown significant in vitro activities against various bacterial and fungal strains (Desai et al., 2011).

Development of Serotonin-3 Receptor Antagonists

Research into N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides has revealed potent serotonin-3 (5-HT3) receptor antagonists, highlighting the role of aromatic nuclei in influencing pharmacological activity (Harada et al., 1995).

Synthesis and Characterization for Antimicrobial Applications

The synthesis and characterization of new compounds for antimicrobial screening, such as derivatives of tetrahydrobenzo thiophene, have been explored. These studies indicate the potential of such compounds in developing new antimicrobial therapies (Ali, 2019).

Novel Drug Delivery Systems

Research into polymeric and solid lipid nanoparticles for sustained release of agricultural fungicides demonstrates the utility of complex organic compounds in enhancing the delivery and efficacy of bioactive agents, potentially applicable to pharmaceuticals (Campos et al., 2015).

properties

IUPAC Name

3-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c1-3-26-10-11-29-18-9-8-14(12-16(18)22(26)28)24-21(27)19-13(2)30-25-20(19)15-6-4-5-7-17(15)23/h4-9,12H,3,10-11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUCGWZHJKXJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide

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